molecular formula C25H32N4O3S2 B12211675 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12211675
M. Wt: 500.7 g/mol
InChI Key: RBWMEKJVCWFZGX-HKWRFOASSA-N
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Description

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyridopyrimidine core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple stepsThe reaction conditions typically involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including those similar to the compound . For instance, compounds with thiazolidinone structures have demonstrated significant activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Case Study: Antimicrobial Efficacy

A study evaluated a series of thiazolidinone derivatives for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development into therapeutic agents .

Anti-inflammatory Properties

Thiazolidinones are recognized for their anti-inflammatory effects. The compound may exert these effects through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation .

Case Study: In Vivo Anti-inflammatory Effects

In an experimental model of inflammation, a related thiazolidinone derivative was shown to reduce paw edema significantly compared to a control group. This suggests that similar compounds could be effective in treating inflammatory conditions such as arthritis .

Anticancer Potential

Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The unique structural features of the compound may enhance its interaction with specific cellular targets involved in cancer progression.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study assessed the cytotoxic effects of various thiazolidinone derivatives on breast cancer cell lines (MCF-7). The results demonstrated that certain compounds led to a significant decrease in cell viability, indicating their potential as anticancer agents .

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study: Neuroprotection Studies

In vitro studies have shown that thiazolidinone derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This effect is hypothesized to be mediated through antioxidant mechanisms and modulation of neuroinflammatory responses .

Drug Development and Formulation

The unique pharmacological properties of this compound make it a candidate for further development into pharmaceuticals targeting various diseases. Its formulation could involve combination therapies to enhance efficacy and reduce side effects.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

Biological Activity

The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines various functional groups that suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N4O2SC_{23}H_{30}N_4O_2S, with a molecular weight of approximately 520.7 g/mol. The structure includes a thiazolidine ring and a pyridopyrimidine core, which are critical for its biological activity.

Property Value
Molecular FormulaC23H30N4O2SC_{23}H_{30}N_4O_2S
Molecular Weight520.7 g/mol
IUPAC NameThis compound

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of Thiazolidine Ring : Cyclohexylamine is reacted with carbon disulfide to form the thiazolidine derivative.
  • Pyridopyrimidine Core Construction : A series of reactions involving alkylation and condensation lead to the formation of the pyridopyrimidine structure.
  • Final Coupling : The final product is obtained through coupling reactions that integrate the thiazolidine and pyridopyrimidine components.

Antioxidant Activity

Recent studies have indicated that the compound exhibits potent antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes:

  • Tyrosinase Inhibition : In vitro studies revealed that it inhibits mushroom tyrosinase with an IC50 value significantly lower than that of kojic acid (IC50 = 25.26 ± 1.10 µM), indicating potential applications in skin whitening agents .
Compound IC50 (µM) Remarks
Test Compound1.03 ± 0.14More potent than kojic acid
Kojic Acid25.26 ± 1.10Standard comparison

Antimicrobial Activity

The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies indicate that it interacts with bacterial cell membranes, disrupting their integrity.

Antiviral Properties

Research has highlighted the antiviral activity of similar compounds in the pyridopyrimidine class, suggesting that this compound may also exhibit antiviral effects through mechanisms involving inhibition of viral replication .

Case Study 1: Tyrosinase Inhibition

A study focused on synthesizing analogs similar to our compound demonstrated significant inhibition of tyrosinase activity, which is essential for melanin production in skin cells. The results indicated that modifications to the thiazolidine ring could enhance inhibitory potency .

Case Study 2: Antimicrobial Screening

In another study, derivatives of thiazolidine were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .

Properties

Molecular Formula

C25H32N4O3S2

Molecular Weight

500.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H32N4O3S2/c1-16(2)32-14-8-12-26-21-19(23(30)28-13-7-9-17(3)22(28)27-21)15-20-24(31)29(25(33)34-20)18-10-5-4-6-11-18/h7,9,13,15-16,18,26H,4-6,8,10-12,14H2,1-3H3/b20-15-

InChI Key

RBWMEKJVCWFZGX-HKWRFOASSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)NCCCOC(C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)NCCCOC(C)C

Origin of Product

United States

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